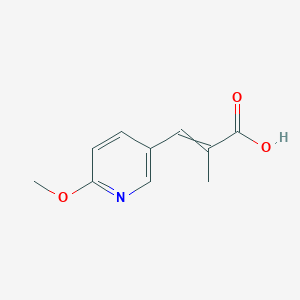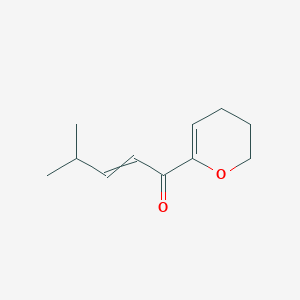![molecular formula C16H16O4 B15168559 [1,1'-Biphenyl]-2-carboxylic acid, 3',5-dimethoxy-, methyl ester CAS No. 622011-30-7](/img/structure/B15168559.png)
[1,1'-Biphenyl]-2-carboxylic acid, 3',5-dimethoxy-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1’-Biphenyl]-2-carboxylic acid, 3’,5-dimethoxy-, methyl ester is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of two benzene rings connected by a single bond, with a carboxylic acid group at the 2-position of one ring and methoxy groups at the 3’ and 5’ positions of the other ring The methyl ester functional group is attached to the carboxylic acid, making it a methyl ester derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-2-carboxylic acid, 3’,5-dimethoxy-, methyl ester typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated benzene derivative.
Introduction of Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This can be achieved using methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl groups.
Reduction: Reduction reactions can target the ester functional group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or other substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [1,1’-Biphenyl]-2-carboxylic acid, 3’,5-dimethoxy-, methyl ester is used as a building block for the synthesis of more complex molecules. Its biphenyl structure makes it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions of biphenyl derivatives with biological macromolecules. It may serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, biphenyl derivatives have been investigated for their anti-inflammatory and anticancer properties.
Industry
In industry, this compound can be used in the production of polymers, dyes, and other materials. Its stability and functional groups make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of [1,1’-Biphenyl]-2-carboxylic acid, 3’,5-dimethoxy-, methyl ester involves its interaction with specific molecular targets. The biphenyl core can interact with hydrophobic pockets in proteins, while the methoxy and ester groups can form hydrogen bonds and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[1,1’-Biphenyl]-2-carboxylic acid: Lacks the methoxy and ester groups, making it less hydrophobic.
[1,1’-Biphenyl]-2-carboxylic acid, 3’,5-dimethoxy-: Lacks the ester group, affecting its solubility and reactivity.
[1,1’-Biphenyl]-2-carboxylic acid, methyl ester: Lacks the methoxy groups, affecting its interactions with biological targets.
Uniqueness
The presence of both methoxy and ester groups in [1,1’-Biphenyl]-2-carboxylic acid, 3’,5-dimethoxy-, methyl ester makes it unique in terms of its chemical properties and potential applications. The methoxy groups increase its hydrophobicity, while the ester group enhances its reactivity and solubility.
Eigenschaften
CAS-Nummer |
622011-30-7 |
|---|---|
Molekularformel |
C16H16O4 |
Molekulargewicht |
272.29 g/mol |
IUPAC-Name |
methyl 4-methoxy-2-(3-methoxyphenyl)benzoate |
InChI |
InChI=1S/C16H16O4/c1-18-12-6-4-5-11(9-12)15-10-13(19-2)7-8-14(15)16(17)20-3/h4-10H,1-3H3 |
InChI-Schlüssel |
NEEYHYCJRMHDMG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)C(=O)OC)C2=CC(=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-Cyclopropyl-2-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B15168500.png)
propanedinitrile](/img/structure/B15168519.png)

![Phenol, 2-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]-4-methyl-](/img/structure/B15168543.png)

![[8-(Methoxymethoxy)-3-methylocta-1,6-diyn-3-YL]benzene](/img/structure/B15168557.png)
![N-[2-Bromo-4-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B15168566.png)




